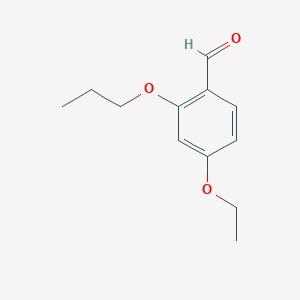![molecular formula C4H9IN2OS B11998288 methyl N'-[(E)-ethanoyl]imidothiocarbamate hydroiodide CAS No. 924-51-6](/img/structure/B11998288.png)
methyl N'-[(E)-ethanoyl]imidothiocarbamate hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for methyl N’-[(E)-ethanoyl]imidothiocarbamate hydroiodide are not extensively documented in the available literature. it is typically synthesized through the reaction of methyl imidothiocarbamate with ethanoyl chloride in the presence of a base, followed by the addition of hydroiodic acid to form the hydroiodide salt
Chemical Reactions Analysis
Methyl N’-[(E)-ethanoyl]imidothiocarbamate hydroiodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the imidothiocarbamate group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl N’-[(E)-ethanoyl]imidothiocarbamate hydroiodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound can be used in biochemical assays to study enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of methyl N’-[(E)-ethanoyl]imidothiocarbamate hydroiodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The pathways involved in its mechanism of action depend on the specific biological system being studied .
Comparison with Similar Compounds
Methyl N’-[(E)-ethanoyl]imidothiocarbamate hydroiodide can be compared with other similar compounds, such as:
- Methyl N’-[(2,3-dimethylphenyl)imidothiocarbamate hydroiodide
- Methyl N’-[(4-chlorophenyl)imidothiocarbamate hydroiodide
- Methyl N,N’-bis(4-hydroxyphenyl)imidothiocarbamate hydroiodide These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity. The uniqueness of methyl N’-[(E)-ethanoyl]imidothiocarbamate hydroiodide lies in its specific ethanoyl group, which imparts distinct properties and potential applications .
Properties
CAS No. |
924-51-6 |
|---|---|
Molecular Formula |
C4H9IN2OS |
Molecular Weight |
260.10 g/mol |
IUPAC Name |
methyl N'-acetylcarbamimidothioate;hydroiodide |
InChI |
InChI=1S/C4H8N2OS.HI/c1-3(7)6-4(5)8-2;/h1-2H3,(H2,5,6,7);1H |
InChI Key |
DUDONSFIETVXCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=C(N)SC.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


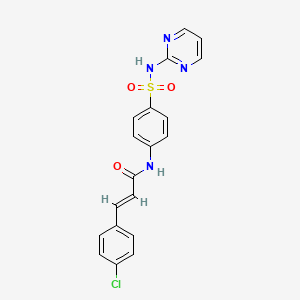
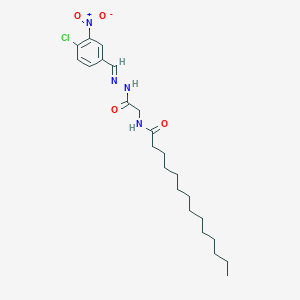

![3-(6-[3-(acetyloxy)phenyl]-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)phenyl acetate](/img/structure/B11998236.png)
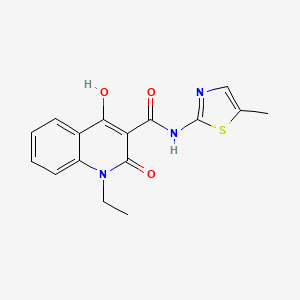

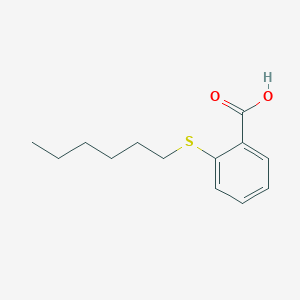
![N'-[(E)-(4-isopropylphenyl)methylidene]benzohydrazide](/img/structure/B11998259.png)
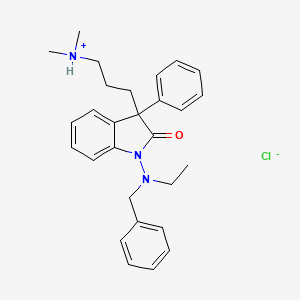
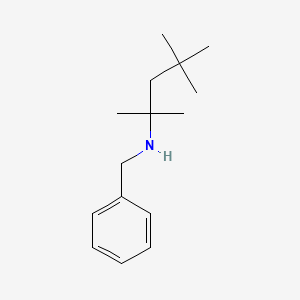

![N'-[(E)-{2-[(4-fluorobenzyl)oxy]naphthalen-1-yl}methylidene]acetohydrazide](/img/structure/B11998292.png)
![2-methoxy-6-((E)-{[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B11998311.png)
